ceftizoxime
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Overview
Description
Ceftizoxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin that can be administered intravenously or by suppository . This compound is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Preparation Methods
Ceftizoxime can be synthesized through various methods. One common synthetic route involves the use of methoxybenzyl ester as a raw material, which is then converted to this compound sodium through a series of reactions involving the removal of blocking groups and salt formation . Another method involves the direct condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid, followed by salification . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of specific solvents and reagents .
Chemical Reactions Analysis
Ceftizoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its electrooxidation, which can be catalyzed by modified carbon paste electrodes . Common reagents used in these reactions include ionic liquids and nanoparticles, which enhance the electrocatalytic effect and improve the anodic peak current . Major products formed from these reactions include various oxidized derivatives of this compound .
Scientific Research Applications
Ceftizoxime has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactamase resistance and the development of new antibiotics . In biology, this compound-loaded pectin nanocarriers have been developed for targeted drug delivery, showing good antimicrobial activity against various bacterial strains . In medicine, this compound is used to treat infections caused by both gram-positive and gram-negative bacteria, including those resistant to other antibiotics . In industry, this compound is used in the production of pharmaceutical formulations and as a reference standard for quality control .
Mechanism of Action
Ceftizoxime exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to the weakening of the cell wall and eventual bacterial cell lysis and death . The molecular targets of this compound include various penicillin-binding proteins, and the pathways involved in its mechanism of action are related to the inhibition of peptidoglycan synthesis .
Comparison with Similar Compounds
Ceftizoxime is similar to other third-generation cephalosporins, such as cefotaxime, ceftriaxone, and ceftazidime . this compound is unique in that it lacks the acetoxymethyl group found in cefotaxime, which makes it less susceptible to metabolism and gives it a longer half-life . Compared to ceftriaxone and ceftazidime, this compound has a broader spectrum of activity against gram-negative bacteria but is less effective against Pseudomonas aeruginosa . Other similar compounds include cefamandole and moxalactam, which have different spectra of activity and pharmacokinetic properties .
Properties
Molecular Formula |
C13H13N5O5S2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7- |
InChI Key |
NNULBSISHYWZJU-IDUWFGFVSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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